Product packaging for 4H-1,2-Oxazine, 5,6-dihydro-3-methyl-(Cat. No.:CAS No. 39703-76-9)

4H-1,2-Oxazine, 5,6-dihydro-3-methyl-

Cat. No.: B14676253
CAS No.: 39703-76-9
M. Wt: 99.13 g/mol
InChI Key: KKCCXLHUHDRXPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within the Oxazine (B8389632) Class of Heterocycles

Oxazines are a significant class of six-membered heterocyclic compounds that contain one oxygen and one nitrogen atom in the ring. ijnc.irwikipedia.org Depending on the relative positions of these heteroatoms, oxazines are classified into three main isomers: 1,2-oxazine, 1,3-oxazine, and 1,4-oxazine. ijnc.ir These structures are foundational in both natural and synthetic compounds and are recognized for their wide array of pharmacological activities. ijnc.ir

The derivatives of oxazines are valuable as synthetic intermediates and are known to possess biological activities including sedative, analgesic, anticonvulsant, antimalarial, and antimicrobial properties. ijnc.ir The versatility of the oxazine core makes it a subject of continuous interest in drug discovery and development. actascientific.com

Table 2: Isomers of Oxazine

Isomer Description
1,2-Oxazine Nitrogen and oxygen atoms are adjacent.
1,3-Oxazine Nitrogen and oxygen atoms are separated by one carbon atom.

| 1,4-Oxazine | Nitrogen and oxygen atoms are in opposite positions (para). |

Significance of Dihydro-1,2-Oxazine Scaffolds in Modern Organic Synthesis

The dihydro-1,2-oxazine scaffold, the core structure of 4H-1,2-Oxazine, 5,6-dihydro-3-methyl-, is a versatile building block in modern organic synthesis. Although natural products containing the 1,2-oxazine ring are relatively rare, their unique structures and biological activities make them attractive targets for synthetic chemists. researchgate.netresearchgate.net

One of the primary applications of these scaffolds is in the synthesis of other complex molecules. For instance, dihydro-1,2-oxazines can be converted into pyrrole (B145914) derivatives through reductive deoxygenation. researchgate.net They also serve as precursors for the stereoselective synthesis of various polyfunctional compounds. researchgate.net A key synthetic route to dihydro-1,2-oxazines is the hetero-Diels-Alder reaction. fu-berlin.de

In the field of medicinal chemistry, dihydro-1,2-oxazine scaffolds have been utilized as mimics for other chemical groups to create novel drug candidates. A notable example is their use as morpholine (B109124) mimics in the development of new oxazolidinone antibiotics, creating analogs of the drug linezolid (B1675486) with potent activity against Gram-positive bacteria. nih.gov Synthetic strategies for these scaffolds often involve [4+2] cycloaddition reactions, such as those between nitrosoamines and dienes. nih.gov

Historical Development and Key Discoveries in 4H-1,2-Oxazine, 5,6-dihydro-3-methyl- Research

The broader history of oxazine chemistry dates back to 1944, when Holly and Cope first reported the synthesis of aromatic oxazines using the Mannich reaction. ijnc.iractascientific.comtaylorandfrancis.com However, the first discovery of a natural product containing the 1,2-oxazine scaffold, geneserine, occurred earlier in 1925, isolated from the Calabar bean. researchgate.netrsc.org

While the parent class of 1,2-oxazines has been a subject of study for nearly a century, specific research focusing exclusively on the historical development and key discoveries of 4H-1,2-Oxazine, 5,6-dihydro-3-methyl- is not extensively documented in publicly available scientific literature. Research has more broadly concentrated on the synthesis and application of the dihydro-1,2-oxazine scaffold in general or on other substituted derivatives. The synthesis of various 1,2-oxazine derivatives has been explored through methods like the reaction of α-bromooximes with enamines or vinyl ethers, and the cyclization of intermediate oximes from keto-epoxides. researchgate.net These general methodologies provide a foundational basis for the synthesis of specific derivatives like the 3-methyl variant, though a detailed historical record for this particular compound remains limited.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9NO B14676253 4H-1,2-Oxazine, 5,6-dihydro-3-methyl- CAS No. 39703-76-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

39703-76-9

Molecular Formula

C5H9NO

Molecular Weight

99.13 g/mol

IUPAC Name

3-methyl-5,6-dihydro-4H-oxazine

InChI

InChI=1S/C5H9NO/c1-5-3-2-4-7-6-5/h2-4H2,1H3

InChI Key

KKCCXLHUHDRXPE-UHFFFAOYSA-N

Canonical SMILES

CC1=NOCCC1

Origin of Product

United States

Advanced Synthetic Methodologies for 4h 1,2 Oxazine, 5,6 Dihydro 3 Methyl and Its Derivatives

Cycloaddition Reaction Pathways

Cycloaddition reactions represent one of the most powerful tools for the construction of cyclic compounds, and they are central to the synthesis of 5,6-dihydro-4H-1,2-oxazines. Both Hetero-Diels-Alder and formal [3+3]-annulation approaches have proven effective in assembling the 1,2-oxazine ring system.

Hetero Diels-Alder Reactions for 5,6-dihydro-4H-1,2-oxazines

The hetero-Diels-Alder (HDA) reaction, a variation of the classic Diels-Alder reaction where one or more heteroatoms are present in the diene or dienophile, is a primary method for synthesizing 3,6-dihydro-2H-1,2-oxazines. beilstein-journals.orgresearchgate.net This [4+2] cycloaddition typically involves the reaction of a conjugated diene with a nitroso dienophile to form the 1,2-oxazine ring. beilstein-journals.orgnih.gov The versatility of this reaction allows for the synthesis of a wide array of biologically active molecules and natural products. beilstein-journals.org

A significant strategy within HDA reactions involves the in situ generation of highly reactive α-nitrosoolefins, which are then trapped by olefins in a Diels-Alder reaction with inverse electron demand. For instance, 1,1,1-trifluoro-2-nitroso-2-propene can be generated from an α-bromo oxime by treatment with a base. This reactive heterodienophile readily undergoes cycloaddition with various electron-rich olefins, such as silyl (B83357) enol ethers, to produce 3-trifluoromethyl-substituted 1,2-oxazines in moderate to excellent yields. acs.org This approach demonstrates the utility of transient, reactive species in the efficient construction of complex heterocyclic frameworks. acs.org

Achieving high levels of regioselectivity and stereoselectivity is crucial in the synthesis of complex molecules. In the context of nitroso HDA reactions, the outcome is highly dependent on several factors, including the nature and substitution pattern of both the diene and the nitroso dienophile, as well as reaction conditions like temperature, pressure, and solvent. beilstein-journals.org The reversibility of the reaction also plays a significant role, necessitating a careful balance of kinetic and thermodynamic control. beilstein-journals.orgresearchgate.net For example, the regioselectivity of the cycloaddition is influenced by the electronic properties of the substituents on the diene; electron-donating groups (EDG) and electron-withdrawing groups (EWG) direct the nitroso group to different positions. beilstein-journals.orgresearchgate.net This allows for predictable control over the substitution pattern of the resulting 5,6-dihydro-4H-1,2-oxazine ring. beilstein-journals.org

Table 1: General Regioselectivity of Nitroso Hetero-Diels-Alder Reactions
Diene SubstituentNitroso DienophileMajor Regioisomer
1-EDGAcylnitroso3-Acyl-6-EDG-3,6-dihydro-2H-1,2-oxazine
2-EDGAcylnitroso3-Acyl-5-EDG-3,6-dihydro-2H-1,2-oxazine
1-EWGAlkylnitroso3-Alkyl-4-EWG-3,6-dihydro-2H-1,2-oxazine
This table summarizes the general regiochemical outcomes of the hetero-Diels-Alder reaction between substituted dienes and nitroso compounds, based on the electronic nature of the substituents. EDG refers to an electron-donating group, and EWG refers to an electron-withdrawing group. Data sourced from a comprehensive review on the topic. beilstein-journals.org

[3+2] Cycloadditions for 1,2-Oxazine N-Oxide Synthesis

While the hetero-Diels-Alder reaction ([4+2] cycloaddition) is a common method for synthesizing 1,2-oxazine rings, [3+2] cycloaddition reactions offer a powerful alternative route, particularly for the synthesis of 1,2-oxazine N-oxides. mdpi.com These N-oxides are versatile intermediates that can be further transformed into the desired 1,2-oxazine derivatives.

One prominent strategy involves the reaction of nitronates, which act as three-atom components, with various dipolarophiles. For instance, the tandem [4+2]/[3+2] cycloaddition of nitroalkenes has been extensively investigated. In this sequence, a nitroalkene first reacts with an electron-rich alkene under Inverse Electron Demand Diels-Alder (IED/D-A) conditions to generate a cyclic nitronate (a 5,6-dihydro-4H-1,2-oxazine N-oxide). clockss.org This intermediate can then undergo a [3+2] cycloaddition with another alkene to form a nitroso acetal (B89532). clockss.org The efficiency of this subsequent cycloaddition can be enhanced by the use of a Lewis acid catalyst, which avoids the need for a large excess of the enol ether and reduces reaction times. clockss.org

Recent advancements have also explored the use of tertiary amine N-oxides in [3+2] cycloaddition reactions with silyl-protected imines to form imidazolidine (B613845) intermediates, which are precursors to 1,2-diamines. nih.gov This highlights the broad utility of the [3+2] cycloaddition approach in synthesizing diverse heterocyclic structures. The general mechanism for a [3+2] dipolar cycloaddition involves the concerted or stepwise reaction of a 1,3-dipole with a dipolarophile to form a five-membered ring. uchicago.edu

The table below summarizes representative examples of [3+2] cycloaddition reactions leading to precursors of 1,2-oxazine derivatives.

1,3-DipoleDipolarophileCatalyst/ConditionsProduct Type
Cyclic NitronateAlkeneLewis AcidNitroso Acetal
Tertiary Amine N-oxideSilyl-protected ImineLDAImidazolidine

Organometallic Reagent-Based Syntheses

Organometallic reagents provide a powerful toolkit for the functionalization of heterocyclic compounds, including 1,2-oxazines. These methods often allow for high regioselectivity and the introduction of a wide range of substituents.

The selective deprotonation of 1,2-oxazines can be achieved using strong bases, such as organolithium reagents. The position of deprotonation is influenced by the substitution pattern on the oxazine (B8389632) ring and the nature of the base used. For related 1,3-oxazinane (B78680) systems, enantioselective lithiation has been achieved using sparteine-mediated deprotonation, demonstrating the potential for asymmetric synthesis. nih.gov While specific studies on the regiocontrolled deprotonation of 4H-1,2-Oxazine, 5,6-dihydro-3-methyl- are not extensively documented, principles from related heterocyclic systems suggest that deprotonation would likely occur at a carbon atom adjacent to the nitrogen or oxygen, or at a position activated by a substituent.

Once generated, the metallated (e.g., lithiated) 1,2-oxazine intermediates are potent nucleophiles that can react with a variety of electrophiles to introduce new functional groups. The reaction of these organometallic intermediates with electrophiles such as alkyl halides, aldehydes, ketones, and carbon dioxide allows for the synthesis of a diverse array of substituted 1,2-oxazine derivatives.

For example, in the context of 1,3-oxazinanes, α-lithiated intermediates have been successfully coupled with organic electrophiles via transmetallation to zinc followed by a Negishi coupling. nih.gov This strategy allows for the regioselective functionalization at different positions of the ring. Similarly, asymmetric Kumada reactions of alkyl electrophiles, such as racemic α-bromoketones, with aryl Grignard reagents have been developed, showcasing the potential for creating stereogenic centers. mit.edu

The following table illustrates the types of electrophiles that can be used to functionalize metallated 1,2-oxazine intermediates.

Metallated IntermediateElectrophileProduct
Lithiated 1,2-oxazineAlkyl halideAlkylated 1,2-oxazine
Lithiated 1,2-oxazineAldehyde/KetoneHydroxyalkylated 1,2-oxazine
Lithiated 1,2-oxazineCarbon dioxideCarboxylated 1,2-oxazine

Intramolecular Ring-Closing Strategies

Intramolecular cyclization reactions are a highly effective means of constructing the 1,2-oxazine ring system, often with excellent control over stereochemistry.

A novel and efficient method for the synthesis of 5,6-dihydro-4H-1,2-oxazines involves the photochemical cyclization of γ,δ-unsaturated oximes. rsc.orgrsc.org This reaction is typically sensitized by an appropriate photosensitizer, such as 9,10-dicyanoanthracene (B74266) (DCA). Upon irradiation, the γ,δ-unsaturated oxime undergoes an intramolecular cyclization to yield the corresponding 5,6-dihydro-4H-1,2-oxazine derivative. rsc.org For instance, the DCA-sensitized irradiation of 6,6-diphenylhex-5-en-2-one oxime leads to the formation of 3-methyl-6-diphenylmethyl-5,6-dihydro-4H-1,2-oxazine. rsc.org This method offers a unique entry into this heterocyclic system under mild conditions.

Base-mediated intramolecular cyclizations of appropriately functionalized oximes provide another versatile route to 5,6-dihydro-4H-1,2-oxazines. In this approach, a γ-halo- or γ-sulfonyloxime is treated with a base to induce an intramolecular nucleophilic substitution, where the oxime oxygen attacks the electrophilic carbon bearing the leaving group. This results in the formation of the six-membered 1,2-oxazine ring. While the direct application to γ-chloroximes or γ-sulfonyloximes for the synthesis of the target compound is a logical extension, the literature more broadly supports base-mediated cyclizations in the formation of various heterocyclic rings. rsc.orgnih.govnih.govorganic-chemistry.org The success of this strategy hinges on the efficient generation of the oximate anion and the subsequent intramolecular displacement of the leaving group. researchgate.net

The following table provides an overview of intramolecular ring-closing strategies for the synthesis of 5,6-dihydro-4H-1,2-oxazines.

Starting MaterialConditionsProduct
γ,δ-Unsaturated OximeDCA-sensitized irradiation5,6-dihydro-4H-1,2-oxazine
γ-ChloroximeBase5,6-dihydro-4H-1,2-oxazine
γ-SulfonyloximeBase5,6-dihydro-4H-1,2-oxazine

Sustainable and Green Synthesis Approaches

The elimination of volatile organic solvents is a cornerstone of green chemistry, leading to reduced pollution, lower costs, and simplified purification processes. rsc.org Several solvent-free methods for the synthesis of 1,2-oxazine and its related structures, such as 1,3-oxazines, have been developed, often in conjunction with other green techniques like microwave irradiation or grinding. researchgate.netnih.gov

One notable approach involves the condensation of 3-amino-1-propanol with various aromatic carboxylic acids under solvent-free conditions, facilitated by microwave irradiation, to produce 2-arylsubstituted 5,6-dihydro-4H-1,3-oxazines. nih.govorganic-chemistry.org This method has been shown to significantly reduce reaction times to as little as 3-4 minutes, with moderate to good yields. nih.govorganic-chemistry.org Another example is the synthesis of 2-Aryl-4-Thioxo-4H-Naphtho[2,3-e] researchgate.netrsc.orgOxazine-5,10-Dione derivatives at room temperature without a solvent, using catalytic amounts of N-methylimidazole. nih.gov These solvent-free protocols not only align with environmental goals but also frequently offer advantages in terms of higher yields and easier product work-up. rsc.org

The table below summarizes a comparative study on the synthesis of 2-arylsubstituted 5,6-dihydro-1,3-oxazines, highlighting the efficiency of solvent-free microwave conditions over classical methods.

Table 1: Comparison of solvent-free microwave synthesis versus classical synthesis for 2-arylsubstituted 5,6-dihydro-1,3-oxazines. Data sourced from Taati, M.R., et al. nih.govorganic-chemistry.org

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and improved product purity in significantly shorter timeframes compared to conventional heating methods. organic-chemistry.org This technology has been successfully applied to the synthesis of various oxazine derivatives. rsc.orgresearchgate.net

Microwave irradiation can efficiently promote reactions by directly heating the reactants and solvent, leading to rapid temperature increases and enhanced reaction rates. organic-chemistry.org For instance, a one-pot, three-component reaction of naphthol, formalin, and aniline (B41778) using montmorillonite (B579905) as a catalyst under microwave irradiation allows for the synthesis of oxazine derivatives with yields up to 98% within minutes. rsc.org This method is noted for its simplicity, high efficiency, and environmentally friendly nature, as it can be performed under solvent-free conditions. rsc.org

Another study details the synthesis of a library of 3,4-dihydro-2H-benzo[b] rsc.orgresearchgate.netoxazines from substituted 2-aminophenols, benzaldehydes, and phenacyl bromides. The use of microwave assistance in this multicomponent reaction reduced reaction times, minimized solvent usage, and simplified the work-up process, demonstrating clear advantages over conventional heating. Similarly, catalyst-free methods for synthesizing other heterocyclic compounds like 1,2,4-triazoles under microwave irradiation highlight the potential for broad application of this technique in green synthesis. acs.org

Heterogeneous catalysts offer significant environmental and economic advantages, including ease of separation from the reaction mixture, potential for reuse, and reduced waste generation. nih.gov Fly ash, an industrial waste product from coal-fired power plants, has been repurposed as a cost-effective and sustainable heterogeneous catalyst for various organic transformations.

The catalytic activity of fly ash stems from its composition, which primarily includes silica (B1680970), alumina, and various metal oxides that can act as Lewis or Brønsted acid sites. In the context of oxazine synthesis, preheated fly ash has been successfully employed as a catalyst for the solvent-free cyclization of aryl chalcones and urea (B33335) under microwave irradiation to produce 4-aryl-5,6-dihydro-6-(substituted phenyl)-4H-1,3-oxazine-2-amines. This method provides yields exceeding 50% and demonstrates the catalyst's reusability over several cycles with minimal loss of activity. The use of fly ash as a catalyst support for metal oxides further expands its applicability in green chemical processes. nih.gov

The reusability of preheated fly ash as a catalyst is a key feature of its sustainability, as demonstrated in the synthesis of an oxazine amine derivative.

Table 2: Reusability of preheated fly-ash catalyst in the cyclization of styryl 4-methoxy-1-naphthyl ketone with urea under microwave irradiation. Data sourced from Thirunarayanan, G.

Solid-Phase Organic Synthesis Methodologies for 1,2-Oxazine Derivatives

Solid-phase organic synthesis (SPOS) is a powerful technique for the rapid generation of compound libraries, which is highly valuable in drug discovery and materials science. nih.gov This methodology involves attaching a starting material to an insoluble polymer support (resin), carrying out a series of reactions, and finally cleaving the desired product from the support. This approach simplifies purification, as excess reagents and by-products can be removed by simple filtration and washing.

The application of SPOS has been extended to the synthesis of heterocyclic systems, including 1,2-oxazine derivatives. Research has demonstrated the successful solid-phase synthesis of 3,6-dihydro-2H-1,2-oxazines, which resulted in mixtures of stereo- and regioisomers. rsc.org This work also focused on developing HPLC-based analytical methods to analyze the isomer ratios, which is crucial for optimizing stereoselective synthesis conditions on a solid support. rsc.org

Furthermore, methodologies have been developed for the parallel synthesis of dihydrooxazine libraries. One such approach involves the reaction of 1,3-hydroxyalkyl azides with aldehydes, promoted by a Lewis acid. To adapt this for library synthesis, a polymer-bound phosphine (B1218219) was used to scavenge excess azide (B81097) reagent, facilitating a streamlined purification process. researchgate.net While challenges in controlling certain reaction steps on solid supports can arise, SPOS remains a promising avenue for the efficient construction of diverse 1,2-oxazine libraries.

Reactivity and Reaction Mechanisms of 4h 1,2 Oxazine, 5,6 Dihydro 3 Methyl

Ring Transformation Reactions

The structural integrity of the 5,6-dihydro-4H-1,2-oxazine ring can be compromised under various conditions, leading to significant molecular reorganization. These transformations include rearrangements, ring-opening, and ring-contraction, each proceeding through distinct mechanistic pathways.

Acid-Catalyzed Rearrangements and Ring-Opening Processes

In the presence of acid, 5,6-dihydro-4H-1,2-oxazine derivatives can undergo profound structural changes. The course of the reaction is highly dependent on the specific substrate and the reaction conditions. For instance, acid-catalyzed rearrangement of a related cyclopent[e]oxazine derivative proceeds via cleavage of the C–O bond to yield a spiro-isomer. rsc.org Another pathway involves acid-catalyzed ring-opening, which can result in the formation of oximes. rsc.org For example, the treatment of 6-morpholino-3,6-diphenyl-5,6-dihydro-4H-1,2-oxazine with acid leads to the formation of syn and anti mono-oximes of 1,4-diphenylbutane-1,4-dione. rsc.org The use of a strong acid like trifluoroacetic acid can facilitate further transformations of the initially formed ring-opened product. rsc.org

Table 1: Acid-Catalyzed Reactions of 5,6-Dihydro-4H-1,2-Oxazine Derivatives
Starting MaterialAcid CatalystConditionsMajor Product(s)Reaction Type
Cyclopent[e]oxazine (1a)AcidNot specifiedSpiro-isomer (9)Rearrangement (C-O Cleavage)
Furo-oxazine (2)Trifluoroacetic acidNot specifiedcis-3-(3-phenylisoxazol-5-yl)prop-2-enol (10a)Ring-Opening & Rearrangement
6-morpholino-3,6-diphenyl-5,6-dihydro-4H-1,2-oxazine (16)AcidNot specifiedsyn and anti mono-oximes of 1,4-diphenylbutane-1,4-dioneRing-Opening

Thermal Rearrangements Leading to Other Heterocyclic Systems

High temperatures can induce rearrangements of the 5,6-dihydro-4H-1,2-oxazine skeleton, leading to the formation of different heterocyclic systems. Pyrolysis of 3-arylcyclopent[e]oxazines at temperatures exceeding 200 °C has been shown to produce 2-arylpyridines in good yields. rsc.org The proposed mechanism for this transformation involves a critical tautomeric shift of the 4H-oxazine to a 2H-oxazine intermediate. rsc.org This is followed by the cleavage of the weak N–O bond, which initiates a cascade of reactions culminating in the formation of the stable aromatic pyridine (B92270) ring. rsc.org

Base-Promoted Ring Contraction Pathways

The 1,2-oxazine ring system can also undergo contraction to form five-membered rings under basic conditions. Research on related bicyclic nitroso acetals, which are derived from 5,6-dihydro-4H-1,2-oxazine N-oxides, demonstrates a ring contraction pathway to form pyrrole (B145914) derivatives. mdpi.com This transformation is effectively promoted by the combined action of a non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), and an alcohol. mdpi.com The mechanism is believed to involve the base-promoted rearrangement of the unsaturated oxazine (B8389632) ring within the bicyclic system, ultimately yielding an oxazine-annulated pyrrole. mdpi.com This process can be conducted in a one-pot fashion, providing an efficient route to these valuable heterocyclic structures. mdpi.com

N-O Bond Cleavage Methodologies

The N-O bond is often the most reactive linkage within the 5,6-dihydro-4H-1,2-oxazine ring, and its selective cleavage is a key step in many synthetic transformations. fu-berlin.deresearchgate.net This cleavage unlocks access to a variety of functionalized acyclic and cyclic compounds.

Several methodologies have been developed to achieve N-O bond scission. One of the most common methods involves the use of molybdenum hexacarbonyl. researchgate.netresearchgate.net Transition metals, in general, are effective in promoting this cleavage. Reductive cleavage of the N-O bond is a particularly useful strategy, making 1,2-oxazine derivatives valuable precursors to amino alcohols and other functionalized nitrogen-containing compounds. researchgate.net For instance, catalytic hydrogenation over Raney nickel can induce a cascade transformation involving N-O bond cleavage in suitably substituted oxazines. researchgate.net The N-O bond can also be cleaved during thermal rearrangements, as seen in the conversion of dihydro-oxazines to pyridines. rsc.org

Table 2: Selected Methods for N-O Bond Cleavage
Reagent/ConditionSubstrate TypeTypical OutcomeReference
Molybdenum HexacarbonylSubstituted 5,6-dihydro-4H-1,2-oxazinesDeoxygenating ring contraction to pyrroles researchgate.net
Catalytic Hydrogenation (e.g., Raney Ni)Substituted 5,6-dihydro-4H-1,2-oxazinesReductive cleavage leading to amino alcohol derivatives or pyrrolidinones researchgate.net
Pyrolysis (>200 °C)3-Aryl-5,6-dihydro-4H-1,2-oxazinesCleavage as part of rearrangement to pyridines rsc.org
Copper or Nickel CatalysisOxime esters (by analogy)Generation of iminyl radicals for further cyclization nih.gov

Nucleophilic and Electrophilic Reactivity Studies on the Oxazine Ring System

The electronic nature of the 5,6-dihydro-4H-1,2-oxazine ring allows for reactions with both electrophiles and nucleophiles at different positions.

Electrophilic Reactivity: The nitrogen atom of the oxazine ring possesses a lone pair of electrons and can act as a nucleophile. It can be targeted by electrophiles, such as alkylating agents. For example, 5,6-dihydro-4H-1,2-oxazines are known to be methylated at the nitrogen atom by methyl fluorosulphonate. rsc.org This alkylation can facilitate subsequent ring-opening reactions. rsc.org

Nucleophilic Reactivity: The C=N bond is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. While studies on 1,2,3-triazine (B1214393) N-oxides show that nucleophilic addition can occur at positions C4 or C6 depending on the nucleophile, similar principles apply to the 1,2-oxazine system. nih.gov The carbon atom of the imine functionality (C3 in the parent 4H-1,2-oxazine system) is the primary site for nucleophilic attack. This reactivity is fundamental to the synthesis of more complex molecules from the oxazine template.

Oxidative and Reductive Transformations of the Oxazine Core

The 5,6-dihydro-4H-1,2-oxazine ring can be subjected to both oxidation and reduction, leading to different product classes.

Reductive Transformations: The C=N double bond within the ring can be selectively reduced. A common method for this transformation is the use of sodium cyanoborohydride in acetic acid, which converts 5,6-dihydro-4H-1,2-oxazines into the corresponding saturated 3,4,5,6-tetrahydro-2H-1,2-oxazines. researchgate.net As mentioned previously, reductive conditions can also cleave the N-O bond. Catalytic hydrogenation over Raney nickel, for instance, can transform [(5,6-dihydro-4H-1,2-oxazin-3-yl)methyl]malonates into substituted 5-(3-hydroxypropyl)pyrrolidin-2-ones and pyrrolizidinones. researchgate.net This highlights the utility of reductive strategies in converting the oxazine core into other valuable heterocyclic structures. fu-berlin.de

Oxidative Transformations: The oxidation of the 5,6-dihydro-4H-1,2-oxazine core is less commonly documented but represents a potential pathway to aromatized oxazine rings or other oxidized products. By analogy with related dihydro-nitroazolo[1,5-a]pyrimidine systems, oxidation could potentially lead to aromatization. mdpi.com However, such reactions can be sensitive to the substrate and reaction conditions, sometimes resulting in decomposition or resinification, particularly if the ring bears electron-donating substituents. mdpi.com The selection of appropriate oxidizing agents is crucial to control the reaction outcome and avoid unwanted side reactions. mdpi.com

Chemo-, Regio-, and Stereoselective Reaction Control

The control of selectivity is a cornerstone of modern synthetic chemistry, enabling the precise construction of complex molecular architectures. In the context of 4H-1,2-Oxazine, 5,6-dihydro-3-methyl-, the inherent reactivity of the cyclic imine functionality and the adjacent methylene (B1212753) group provides multiple avenues for functionalization. Research has demonstrated that reactions on this heterocyclic scaffold can be guided with a high degree of chemo-, regio-, and stereoselectivity, allowing for the controlled introduction of new substituents and stereocenters.

Regioselective Functionalization via Lithiation

One of the most effective strategies for achieving regioselective functionalization of 5,6-dihydro-3-methyl-4H-1,2-oxazine is through deprotonation to form a lithiated intermediate. The presence of the C=N-O system acidifies the protons on the adjacent C4 carbon, enabling regiocontrolled metalation. Studies have shown that treatment of the parent compound with a strong base, such as lithium diisopropylamide (LDA) or n-butyllithium, at low temperatures (e.g., -65°C) in an unpolar solvent system, leads to the exclusive formation of the 4-lithio derivative. researchgate.net This rapid and highly regiocontrolled deprotonation generates a potent nucleophile that can react with a variety of electrophiles, providing a reliable method for introducing substituents specifically at the C4 position.

Stereoselective Reactions of the Lithiated Intermediate

The planar nature of the lithiated intermediate allows for subsequent reactions with electrophiles to be controlled stereoselectively. The incoming electrophile can approach from either face of the ring, and the stereochemical outcome is often influenced by steric and electronic factors.

A notable example is the reaction of the 4-lithio-3-methyl-5,6-dihydro-4H-1,2-oxazine with halogens (Cl₂, Br₂, I₂). This reaction proceeds cleanly at low temperatures to afford the corresponding 4-halo derivatives. researchgate.net The addition of the halogen occurs with high stereoselectivity, leading predominantly to a single diastereomer. For instance, the oxidative coupling of the lithiated species has been shown to afford the (RS,RS) diastereomer with high selectivity. researchgate.net This stereocontrol is critical for establishing the relative configuration of substituents on the oxazine ring, which can then guide the stereochemistry of subsequent transformations.

Chemoselective Transformations of C4-Substituted Derivatives

Following the regio- and stereoselective introduction of a substituent at the C4 position, the resulting functionalized oxazine can undergo further chemoselective reactions. The choice of reagent and reaction conditions can dictate which part of the molecule reacts. For example, 4-halo-5,6-dihydro-3-methyl-4H-1,2-oxazine derivatives exhibit divergent reactivity depending on the nature of the halide and the reaction conditions. The 4-iodo derivative, when treated with potassium fluoride (B91410) (KF) in diethylene glycol, undergoes an elimination reaction to yield the corresponding 3-methyl-6H-1,2-oxazine. researchgate.net In contrast, the 4-bromo derivative under similar conditions favors a substitution reaction, producing the 4-fluoro derivative. researchgate.net This highlights the ability to control the reaction pathway—elimination versus substitution—based on the leaving group ability of the halogen at C4, a clear demonstration of chemoselective control.

Furthermore, the C=N bond of the oxazine ring itself can be a site of selective reaction. Stereoselective reduction of the imine functionality using reagents like sodium cyanoborohydride has been reported for the broader class of 5,6-dihydro-4H-1,2-oxazines, leading to the formation of the corresponding tetrahydro-1,2-oxazines. researchgate.net This transformation proceeds without affecting other functional groups that may be present on the ring, showcasing the chemoselectivity of the reduction.

The table below summarizes key findings on the selective reactions of 5,6-dihydro-3-methyl-4H-1,2-oxazine.

ReactionSubstrateReagents & ConditionsProduct(s)Selectivity
Halogenation 5,6-dihydro-3-methyl-4H-1,2-oxazine1. n-BuLi or LDA, Hexane (B92381)/THF, -65°C2. X₂ (Cl₂, Br₂, I₂), -65°C4-Halo-5,6-dihydro-3-methyl-4H-1,2-oxazineHighly Regioselective (C4) and Stereoselective
Elimination 4-Iodo-5,6-dihydro-3-methyl-4H-1,2-oxazineKF, Diethylene glycol3-Methyl-6H-1,2-oxazineChemoselective (Elimination > Substitution)
Substitution 4-Bromo-5,6-dihydro-3-methyl-4H-1,2-oxazineKF, Diethylene glycol4-Fluoro-5,6-dihydro-3-methyl-4H-1,2-oxazineChemoselective (Substitution > Elimination)
Reduction 5,6-dihydro-4H-1,2-oxazine derivativesNaBH₃CN, Acetic Acid3,4,5,6-Tetrahydro-2H-1,2-oxazine derivativesChemoselective (C=N reduction) and Stereoselective

Derivatization and Functionalization Strategies for 4h 1,2 Oxazine, 5,6 Dihydro 3 Methyl

Functionalization of the Heterocyclic Ring Atoms

Modification of the nitrogen and carbon atoms within the 1,2-oxazine ring is a primary strategy for altering the compound's steric and electronic properties. Key approaches include halogenation, N-substitution, and the introduction of carbon-based functional groups.

The introduction of halogen atoms onto the 5,6-dihydro-4H-1,2-oxazine ring provides a synthetic handle for further transformations, such as cross-coupling reactions. While direct halogenation of the 3-methyl parent compound is not extensively detailed, studies on related 5,6-dihydro-4H-1,2-oxazines have demonstrated the feasibility of radical bromination, which typically targets allylic positions. acs.org For the 3-methyl derivative, this would likely involve the exocyclic methyl group, a strategy discussed in section 4.3. However, functionalization at the C4 or C5 positions of the ring can also be achieved through specific synthetic strategies.

Research has shown that diastereoselective radical bromination of 5,6-dihydro-4H-1,2-oxazines can be performed, followed by subsequent substitution reactions, highlighting the utility of halogenated intermediates. acs.org

Table 1: Examples of Halogenation Strategies on the 1,2-Oxazine Core This table is illustrative of general strategies and may not be specific to the 3-methyl derivative.

ReagentPosition of HalogenationReaction Type
N-Bromosuccinimide (NBS)C4 or C5Radical Bromination
Trimethylsilyl (B98337) bromide (TMSBr) on N-oxideC3 (exocyclic)Electrophilic Bromination

Substitution at the nitrogen atom of the 1,2-oxazine ring modifies the basicity and nucleophilicity of the heterocycle and provides a route to quaternary salts and N-oxides. The most prominent N-substitution for this class of compounds is N-oxidation.

Six-membered cyclic nitronates, or 5,6-dihydro-4H-1,2-oxazine N-oxides, are readily accessible intermediates, often prepared via [4+2]-cycloaddition reactions between conjugated nitroalkenes and olefins. mdpi.com These N-oxides are versatile substrates for further functionalization. For instance, they can undergo a 1,3-dipolar cycloaddition with arynes, a reaction that ultimately introduces an aryl group at the C3 position. nih.gov This deoxygenative arylation proceeds through a tricyclic nitroso acetal (B89532) intermediate, demonstrating a sophisticated transformation initiated by N-oxidation. nih.gov While direct N-alkylation leading to stable oxazinium salts is less common, the N-oxide functionality serves as a key cornerstone for a variety of subsequent chemical transformations. mdpi.comresearchgate.net

Introducing carbon-based substituents directly onto the heterocyclic ring is a powerful method for building molecular complexity. For 4H-1,2-Oxazine, 5,6-dihydro-3-methyl-, two primary strategies have emerged: direct C-H functionalization via lithiation and transformations involving an N-oxide intermediate.

A highly regiocontrolled and rapid lithiation of 3-methyl-4H-5,6-dihydro-1,2-oxazine has been reported. acs.org This reaction, likely occurring at the C4 position adjacent to the ring nitrogen, generates a potent nucleophile that can react with a variety of carbon-based electrophiles. This approach allows for the direct and selective formation of a C-C bond at a specific ring position.

A second approach involves the deoxygenative arylation of the corresponding 5,6-dihydro-4H-1,2-oxazine N-oxide. nih.gov Reaction with aryne precursors, such as Kobayashi's precursor, results in the formation of 3-(2-hydroxyaryl)-substituted 1,2-oxazines. nih.gov This method provides an elegant route to introduce complex aryl moieties at the C3 position, adjacent to the existing methyl group.

Table 2: Introduction of Carbon-Based Substituents

StrategyPositionReagents/IntermediatesResulting Substituent
C-H LithiationC41. n-BuLi or LDA 2. Electrophile (R-X)Alkyl, Acyl, etc.
Deoxygenative ArylationC3N-oxide, Aryne precursor2-Hydroxyaryl

Synthesis of Diversified 1,2-Oxazine Derivative Libraries

The construction of chemical libraries based on the 5,6-dihydro-4H-1,2-oxazine scaffold is essential for applications in drug discovery and materials science. The synthesis of such libraries relies on robust chemical reactions that allow for variation at multiple positions around the heterocyclic core.

The hetero-Diels-Alder reaction is a cornerstone for the primary synthesis of the 1,2-oxazine ring. fu-berlin.de This [4+2] cycloaddition between a nitrosoalkene (the heterodiene) and an alkene (the dienophile) allows for the introduction of diversity from the outset. By selecting different substituted alkenes, one can systematically vary the substituents at the C4, C5, and C6 positions. Similarly, the choice of nitrosoalkene dictates the substituent at the C3 position.

Following the initial ring construction, the functionalization strategies described in section 4.1 can be employed to generate further diversity. For example, a common intermediate like 4H-1,2-Oxazine, 5,6-dihydro-3-methyl- can be subjected to parallel lithiation/electrophile quenching reactions to create a library of C4-substituted derivatives. This two-pronged approach—diversification during ring synthesis and post-synthesis modification—enables the comprehensive exploration of the chemical space around the 1,2-oxazine core.

Strategic Modification of Exocyclic Functional Groups

The 3-methyl group of the title compound serves as a valuable anchor point for derivatization. A powerful strategy for its functionalization involves its conversion to a 3-(bromomethyl) group, which can then undergo nucleophilic substitution.

This transformation is typically achieved in a two-step sequence starting from 3-methyl-5,6-dihydro-4H-1,2-oxazine. researchgate.net First, the nitrogen atom is oxidized to form the corresponding N-oxide. Subsequent treatment of this N-oxide with an excess of a bromine source, such as trimethylsilyl bromide (TMSBr), facilitates a rearrangement and bromination to yield 3-(bromomethyl)-5,6-dihydro-4H-1,2-oxazine. researchgate.net

This brominated intermediate is an excellent electrophile. The bromine atom can be displaced by a wide variety of nucleophiles, allowing for the introduction of numerous functional groups at the C3-exocyclic position. This method provides a reliable and versatile route for creating a diverse set of analogues from a single, readily accessible precursor.

Table 3: Examples of Nucleophilic Substitution on 3-(Bromomethyl)-5,6-dihydro-4H-1,2-oxazine

Nucleophile (Nu-H)ReagentResulting C3-Substituent
Amine (R₂NH)Base (e.g., Et₃N)-CH₂-NR₂
Alcohol (R-OH)Base (e.g., NaH)-CH₂-OR
Thiol (R-SH)Base (e.g., NaH)-CH₂-SR
Malonate EsterBase (e.g., NaOEt)-CH₂-CH(CO₂Et)₂
CyanideNaCN or KCN-CH₂-CN

Theoretical and Computational Investigations of 4h 1,2 Oxazine, 5,6 Dihydro 3 Methyl

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Semi-Empirical Methods)

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties from first principles. Methods like Density Functional Theory (DFT) and various semi-empirical approaches are widely used to study heterocyclic systems. DFT, in particular, offers a favorable balance between computational cost and accuracy, making it a standard tool for investigating geometries, energies, and electronic structures. ekb.egmdpi.com

The non-planar, six-membered ring of 5,6-dihydro-4H-1,2-oxazine can adopt several conformations. Theoretical calculations are essential for identifying the most stable geometries and the energy barriers between them. The most probable conformation for this ring system is a distorted semi-chair, where the C(6) atom is typically out of the plane formed by the other atoms. researchgate.net

Using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G(d)), a potential energy surface scan can be performed by systematically rotating the bonds within the ring. This process identifies all energy minima, which correspond to stable conformers, and the transition states that connect them. For the 5,6-dihydro-4H-1,2-oxazine ring, key conformations would include variations of the half-chair and boat forms. The relative energies calculated for these conformers indicate their population at thermal equilibrium, with the global minimum representing the most stable and abundant structure.

Conformation TypeDescriptionPredicted Relative Stability
Half-ChairA common conformation for six-membered rings with one double bond, where four atoms are coplanar. The position of the methyl group (axial vs. equatorial) would significantly influence stability.Generally predicted to be the most stable conformation (global energy minimum). researchgate.net
Boat/Twist-BoatA higher-energy conformation that often serves as a transition state or a shallow local minimum on the potential energy surface.Predicted to be less stable than the half-chair form.
EnvelopeA conformation where five ring atoms are coplanar. This is typically a high-energy state for this ring system.Generally predicted to be unstable or a transition state.

The electronic structure of a molecule governs its reactivity. Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactions by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com

HOMO (Highest Occupied Molecular Orbital): This orbital represents the region of highest electron density and is associated with the molecule's ability to donate electrons (nucleophilicity). For 4H-1,2-Oxazine, 5,6-dihydro-3-methyl-, the HOMO is expected to be localized primarily around the C=N double bond and the adjacent oxygen atom.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital represents the region most susceptible to accepting electrons (electrophilicity). The LUMO is likely to be a π* antibonding orbital associated with the C=N double bond.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. edu.krd A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. mdpi.comedu.krd DFT calculations can accurately predict the energies and spatial distributions of these orbitals. researchgate.net

PropertyDescriptionSignificance for Reactivity
EHOMO (Energy of HOMO)The energy of the highest occupied molecular orbital. Higher energy indicates a greater tendency to donate electrons.Correlates with ionization potential and nucleophilicity.
ELUMO (Energy of LUMO)The energy of the lowest unoccupied molecular orbital. Lower energy indicates a greater tendency to accept electrons.Correlates with electron affinity and electrophilicity.
HOMO-LUMO Gap (ΔE)The energy difference between the LUMO and HOMO (ΔE = ELUMO - EHOMO).A small gap indicates high reactivity, polarizability, and low kinetic stability. A large gap indicates high stability. edu.krd

DFT is a powerful tool for elucidating reaction mechanisms by mapping the entire reaction pathway from reactants to products. This involves locating the transition state (TS)—the highest energy point along the reaction coordinate—and calculating the activation energy.

For 4H-1,2-Oxazine, 5,6-dihydro-3-methyl-, computational studies could investigate various reactions, such as:

Hetero-Diels-Alder Reactions: The formation of the 1,2-oxazine ring itself is often achieved through a hetero-Diels-Alder reaction. Computational studies can explain the regioselectivity and stereoselectivity of such cycloadditions by analyzing the energies of different possible transition states. mdpi.com

Ring-Opening and Rearrangement Reactions: The N-O bond in the 1,2-oxazine ring is relatively weak and can be cleaved under certain conditions. DFT calculations can model the mechanism of such processes, identifying key intermediates and transition states.

Electrophilic and Nucleophilic Additions: The reactivity of the C=N double bond towards electrophiles or nucleophiles can be modeled to predict reaction outcomes and understand the factors controlling reactivity.

Such studies provide a detailed, step-by-step view of bond-breaking and bond-forming processes that are often difficult to observe experimentally. mdpi.comrsc.org

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations typically model molecules in a static, gas-phase environment, molecular dynamics (MD) simulations provide insight into the behavior of molecules over time, often in the presence of a solvent. nih.govrsc.org An MD simulation of 4H-1,2-Oxazine, 5,6-dihydro-3-methyl- would involve placing the molecule in a simulated box of solvent molecules (e.g., water or an organic solvent) and solving Newton's equations of motion for every atom over a series of small time steps.

These simulations can reveal:

Solvation Effects: How solvent molecules arrange around the oxazine (B8389632) and how this affects its conformation and stability.

Dynamic Conformational Changes: The transitions between different conformers (e.g., half-chair flips) in real-time.

Transport Properties: How the molecule moves and diffuses within a medium.

MD simulations are particularly useful for understanding how the molecular environment influences structure and reactivity, providing a more realistic picture than static calculations alone. analis.com.my

Prediction of Spectroscopic Parameters for Structural Characterization

Quantum chemical calculations are widely used to predict spectroscopic data, which is invaluable for interpreting experimental results and confirming molecular structures. mdpi.com

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, can predict ¹H and ¹³C NMR chemical shifts with high accuracy. nih.govnih.gov By calculating the magnetic shielding tensors for each nucleus, a theoretical NMR spectrum can be generated. Comparing this predicted spectrum to an experimental one is a powerful method for structural elucidation and assignment of complex spectra. rsc.org

Infrared (IR) Spectroscopy: DFT calculations can compute the vibrational frequencies and intensities of a molecule. These correspond to the peaks in an IR spectrum. While calculated frequencies often have a systematic error, they can be corrected using empirical scaling factors, leading to excellent agreement with experimental data and aiding in the assignment of vibrational modes to specific functional groups (e.g., C=N stretch, C-H stretch). materialsciencejournal.org

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. This can help understand the electronic transitions responsible for the molecule's absorption of light.

Spectroscopic TechniquePredicted ParameterComputational MethodApplication
NMRChemical Shifts (δ), Coupling Constants (J)DFT with GIAOStructural verification and assignment of resonances. nih.gov
IRVibrational Frequencies (cm-1)DFT Frequency CalculationAssignment of functional group vibrations. materialsciencejournal.org
UV-VisAbsorption Wavelength (λmax)Time-Dependent DFT (TD-DFT)Identification of electronic transitions.

Advanced Spectroscopic and Structural Elucidation Methodologies

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is an indispensable tool for the analysis of 1,2-oxazine derivatives, enabling the separation of the target compound from starting materials, byproducts, and isomers, as well as the assessment of its enantiomeric purity. The selection of a specific chromatographic technique is contingent on the compound's volatility, polarity, and the analytical objective.

High-Performance Liquid Chromatography (HPLC) is a robust and versatile technique for the purity assessment and analysis of 5,6-dihydro-3-methyl-4H-1,2-oxazine. Given the compound's polarity and potential for stereoisomerism, both normal-phase and reversed-phase, as well as chiral HPLC methods, are applicable.

Research on related 3,6-dihydro-2H-1,2-oxazine structures has demonstrated the efficacy of HPLC for analyzing isomer ratios, particularly when employing chiral stationary phases (CSPs). rsc.org Polysaccharide-based CSPs, especially those with an amylose (B160209) backbone, have been shown to be more effective than cellulose-based phases for separating stereoisomers of these oxazine (B8389632) rings. rsc.org Method development for 5,6-dihydro-3-methyl-4H-1,2-oxazine would logically commence with similar stationary phases.

A typical HPLC method for a non-chiral purity assessment might employ a C18 reversed-phase column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol (B129727). For chiral separations, a normal-phase approach is more common, using a mobile phase of hexane (B92381) and an alcohol modifier such as isopropanol (B130326) or ethanol.

Table 1: Representative HPLC Conditions for Analysis of 1,2-Oxazine Derivatives

ParameterReversed-Phase (Purity)Chiral Normal-Phase (Enantiomeric Separation)
Stationary Phase Octadecylsilyl (ODS, C18), 5 µmImmobilized Amylose-based CSP
Mobile Phase A: 0.05M Ammonium Acetate (pH 5.6) B: AcetonitrileHeptane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min0.5 - 1.0 mL/min
Detection UV at 245 nmUV at 220 nm or 254 nm
Column Temp. 25 °C25 °C
Note: This data is illustrative, based on methods developed for structurally similar oxazine compounds. rsc.orgresearchgate.net

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations in pharmaceutical analysis, offering advantages over HPLC such as faster analysis times and reduced use of toxic organic solvents. chromatographyonline.comchromatographyonline.com The mobile phase in SFC typically consists of supercritical carbon dioxide, which has low viscosity and high diffusivity, combined with a small amount of an organic co-solvent (modifier), such as methanol or ethanol. uva.es

For the chiral analysis of 5,6-dihydro-3-methyl-4H-1,2-oxazine, which possesses a chiral center, SFC is particularly well-suited. The most successful chiral stationary phases (CSPs) for SFC are derived from polysaccharides, including amylose and cellulose (B213188) derivatives, which are known to provide broad enantioselectivity for a wide range of compounds. uva.es The selection of the co-solvent and any additives (e.g., amines or acids) is critical for optimizing peak shape and resolution. researchgate.net Given that the target molecule contains a basic nitrogen atom, the addition of a small amount of a basic modifier may be necessary to achieve optimal chromatography.

Table 2: Proposed SFC Conditions for Chiral Analysis of 5,6-dihydro-3-methyl-4H-1,2-Oxazine

ParameterCondition
Stationary Phase Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel
Mobile Phase Supercritical CO₂ / Methanol (Gradient or Isocratic)
Co-solvent Range 5% - 40% Methanol
Flow Rate 2.0 - 4.0 mL/min
Back Pressure 150 bar
Detection UV-Vis Diode Array Detector (DAD)
Column Temp. 35 - 40 °C
Note: Conditions are based on general principles and successful applications of SFC for chiral separations of heterocyclic compounds. uva.esresearchgate.net

Gas Chromatography (GC) is a valuable technique for the analysis of volatile and thermally stable compounds. Given the relatively low molecular weight of 5,6-dihydro-3-methyl-4H-1,2-oxazine, it is expected to be amenable to GC analysis. GC can be used for purity assessment and, when coupled with a chiral stationary phase, for enantiomeric separation. researchgate.net

The choice of column is crucial. A mid-polar stationary phase, such as one containing phenyl and methylpolysiloxane groups, would be a suitable starting point for purity analysis. For detection, a Flame Ionization Detector (FID) offers robust, general-purpose detection, while a Mass Spectrometry (MS) detector provides structural information and higher sensitivity, which is particularly useful for identifying trace impurities. mdpi.com Enantioselective GC analysis would require a specialized chiral column, such as one coated with a cyclodextrin (B1172386) derivative. researchgate.net

Table 3: Potential GC Parameters for the Analysis of 5,6-dihydro-3-methyl-4H-1,2-Oxazine

ParameterPurity AssessmentChiral Separation
Stationary Phase 5% Phenyl MethylpolysiloxaneCyclodextrin-based CSP (e.g., Chirasil-Dex)
Column Dimensions 30 m x 0.25 mm ID, 0.25 µm film25 m x 0.25 mm ID, 0.25 µm film
Carrier Gas Helium or HydrogenHelium or Hydrogen
Inlet Temperature 250 °C240 °C
Oven Program 50 °C (hold 2 min), ramp to 250 °C at 10 °C/min80 °C (hold 1 min), ramp to 180 °C at 2 °C/min
Detector FID or MSFID or MS
Detector Temp. 280 °C (FID)250 °C (FID)
Note: These parameters are hypothetical and serve as a starting point for method development based on standard practices for volatile heterocyclic compounds.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a sample. For a newly synthesized compound like 5,6-dihydro-3-methyl-4H-1,2-oxazine, elemental analysis provides critical evidence for its elemental composition, which is used to corroborate the proposed molecular formula. semanticscholar.org

The procedure involves the complete combustion of a precisely weighed sample in an oxygen-rich atmosphere. The resulting combustion gases (CO₂, H₂O, N₂) are separated and quantified, allowing for the calculation of the percentage of each element. The experimentally determined percentages are then compared against the theoretical values calculated from the molecular formula. A close agreement (typically within ±0.4%) between the found and calculated values provides strong support for the structural assignment.

Table 4: Theoretical Elemental Composition of 4H-1,2-Oxazine, 5,6-dihydro-3-methyl-

ElementSymbolAtomic WeightNumber of AtomsTotal MassMass Percent (%)
CarbonC12.011560.05560.58%
HydrogenH1.00899.0729.15%
NitrogenN14.007114.00714.13%
OxygenO15.999115.99916.14%
Total C₅H₉NO 99.133 100.00%

Applications of 4h 1,2 Oxazine, 5,6 Dihydro 3 Methyl in Complex Organic Synthesis

Utilization as Chiral Building Blocks and Synthons

The dihydro-1,2-oxazine ring serves as a conformationally restricted six-membered ring system. When chirality is introduced into this scaffold, it becomes a powerful stereodirecting element in asymmetric synthesis. The inherent strain of the N-O bond can be strategically exploited in ring-opening reactions, allowing for the transfer of chirality to the resulting acyclic or new cyclic products. The substitution at the 3-position with a methyl group, as in the title compound, influences the reactivity and stability of the ring, providing a handle for further functionalization.

The stereoselective synthesis of substituted 5,6-dihydro-4H-1,2-oxazines can be achieved through various methods, including hetero-Diels-Alder reactions involving nitrosoalkenes. Once obtained in an enantiomerically enriched or pure form, these oxazines can undergo a range of diastereoselective reactions, such as alkylations or reductions, where the existing stereocenters on the ring control the stereochemical outcome of the newly formed centers. This makes 4H-1,2-Oxazine, 5,6-dihydro-3-methyl- and its derivatives highly valuable synthons for the construction of stereochemically complex target molecules.

Precursors for the Construction of Other Heterocyclic Systems

One of the most significant applications of 5,6-dihydro-4H-1,2-oxazines is their use as precursors for the synthesis of other classes of heterocyclic compounds. The facile cleavage of the weak N-O bond under various reductive or rearrangement conditions is the key step in these transformations.

Synthesis of Substituted Pyrroles and Pyrrolidines

The transformation of 5,6-dihydro-4H-1,2-oxazines into the five-membered pyrrole (B145914) and pyrrolidine (B122466) ring systems is a well-established and synthetically useful process.

Substituted pyrroles can be obtained from 6-siloxy-substituted 5,6-dihydro-4H-1,2-oxazines through a deoxygenating ring contraction reaction. researchgate.net This transformation is often mediated by transition metal complexes, such as molybdenum hexacarbonyl. researchgate.net The reaction proceeds through a proposed mechanism involving coordination of the metal to the oxygen of the N-O bond, followed by bond cleavage and rearrangement to afford the aromatic pyrrole ring.

The synthesis of pyrrolidines typically involves the reductive cleavage of the N-O bond, followed by intramolecular cyclization. Catalytic hydrogenation is a common method to achieve this transformation. For instance, [(5,6-Dihydro-4H-1,2-oxazin-3-yl)methyl]malonates can be converted into substituted 5-(3-hydroxypropyl)pyrrolidin-2-ones and pyrrolizidinones. researchgate.net This sequence involves a stereoselective two-step reduction of the oxime-ether functionality. researchgate.net A number of pyrrolidines have been successfully synthesized through the hydrogenation of 5,6-dihydro-4H-1,2-oxazine derivatives. researchgate.net

Below is a table summarizing the transformation of 5,6-dihydro-4H-1,2-oxazine derivatives into pyrrolidine systems.

Starting Oxazine (B8389632) DerivativeReagents and ConditionsProductYield (%)
[(5,6-Dihydro-4H-1,2-oxazin-3-yl)methyl]malonates1. NaBH3CN; 2. H2, Raney-NiSubstituted 5-(3-hydroxypropyl)pyrrolidin-2-onesNot specified
[(5,6-Dihydro-4H-1,2-oxazin-3-yl)methyl]malonatesH2, Raney-NiMethyl 7-oxo-1-oxa-6-azaspiro[4.4]nonane-8-carboxylatesNot specified

Pathways to Functionalized Pyridines

While the transformation of 1,2-oxazines to pyridines is less common than to pyrrolidines, certain rearrangement pathways can lead to the formation of this aromatic six-membered heterocycle. These transformations often require specific substitution patterns on the oxazine ring and proceed through ring-opening and re-cyclization sequences under thermal or acidic conditions. The precise conditions and mechanisms for the conversion of 4H-1,2-Oxazine, 5,6-dihydro-3-methyl- into functionalized pyridines are a subject of ongoing research, with many synthetic routes to pyridines starting from other precursors.

Formation of γ-Lactones and Related Cyclic Esters

The synthetic utility of 5,6-dihydro-4H-1,2-oxazines extends to the preparation of γ-lactones and their nitrogen-containing analogues, γ-lactams. These transformations typically proceed via reductive N-O bond cleavage to generate a γ-amino alcohol or a related intermediate, which can then undergo intramolecular cyclization.

For example, the stereoselective two-step reduction of 2-[(5,6-dihydro-4H-1,2-oxazin-3-yl)methyl]malonates provides an efficient route to derivatives of γ-amino acids. researchgate.net These γ-amino acid derivatives can be further elaborated to form γ-lactams (pyrrolidin-2-ones). The synthesis of 5-(3-hydroxypropyl)pyrrolidin-2-ones from [(5,6-dihydro-4H-1,2-oxazin-3-yl)methyl]malonates is a clear example of this strategy. researchgate.net While the direct conversion to γ-lactones is also conceivable, the formation of the corresponding γ-lactams is often more direct.

Integration into Cascade and Domino Reaction Sequences

A notable example is the cascade transformation of [(5,6-dihydro-4H-1,2-oxazin-3-yl)methyl]malonates under catalytic hydrogenation conditions over Raney nickel. researchgate.net This reaction proceeds through an initial N-O bond cleavage to form an imine intermediate, which then undergoes a series of intramolecular reactions to yield substituted methyl 7-oxo-1-oxa-6-azaspiro[4.4]nonane-8-carboxylates. researchgate.net This process involves the formation of multiple new rings and stereocenters in a single step, highlighting the power of using the latent reactivity of the oxazine ring to initiate complex transformations. Such hydrogenolysis/condensation/lactamization cascades have also been applied in the synthesis of pyrrolizidinone alkaloids. researchgate.net

Role in the Synthesis of Complex Organic Molecules and Natural Product Frameworks

The ability to transform the 5,6-dihydro-4H-1,2-oxazine ring into a variety of other functionalized heterocyclic and acyclic structures makes it a valuable strategic element in the total synthesis of complex organic molecules and natural products. The 1,2-oxazine scaffold can be found in a number of natural products, and synthetic derivatives are key intermediates in the construction of others. rsc.org

The enantioselective synthesis of the pyrrolidine core of the endothelin antagonist ABT-627 (Atrasentan) has been achieved using 1,2-oxazines as chiral precursors. This demonstrates the practical application of this methodology in medicinal chemistry. Furthermore, the synthesis of pyrrolizidinone alkaloids, a class of natural products with a wide range of biological activities, has been accomplished using strategies that involve the reductive ring contraction of appropriately substituted 1,2-oxazines. researchgate.net These examples underscore the importance of 4H-1,2-Oxazine, 5,6-dihydro-3-methyl- and its derivatives as versatile intermediates for accessing the core structures of biologically active molecules.

Exploration in Polymer Chemistry (e.g., Ring-Opening Polymerization of Analogous Systems)

While direct studies on the polymerization of 4H-1,2-Oxazine, 5,6-dihydro-3-methyl- are not extensively documented in publicly available research, the broader class of dihydro-oxazines and related cyclic imino ethers has been a subject of significant interest in polymer chemistry. The exploration of these analogous systems, particularly through cationic ring-opening polymerization (CROP), provides a foundational understanding of the potential polymerization behavior of 4H-1,2-Oxazine, 5,6-dihydro-3-methyl-.

The primary mechanism for the polymerization of related six-membered heterocyclic monomers, such as 2-substituted-5,6-dihydro-4H-1,3-oxazines, is living cationic ring-opening polymerization (LCROP). researchgate.net This technique allows for the synthesis of polymers with well-defined molecular weights and low polydispersity. wikipedia.org The polymerization is typically initiated by an electrophilic species, such as methyl tosylate or methyl triflate, which activates the monomer for nucleophilic attack by another monomer unit, leading to chain growth. researchgate.netnih.gov

The resulting polymers, known as poly(2-oxazine)s, are analogous to the more extensively studied poly(2-oxazoline)s but feature an additional methylene (B1212753) group in the polymer backbone. This structural difference imparts greater flexibility to the polymer chain, which can influence its physical properties, such as the glass transition temperature. researchgate.net

Research into the polymerization of thiophene-bearing 2-oxazines has demonstrated that these monomers can be successfully polymerized using standard cationic ring-opening methods to produce polymers with narrow to moderate dispersity. nih.gov The thermal properties of these polymers are influenced by the nature of the substituent on the oxazine ring. nih.gov

The polymerization kinetics of 2-oxazines have been compared to their five-membered 2-oxazoline counterparts. It has been observed that the six-membered 2-oxazine rings generally exhibit different polymerization rates. nih.gov For instance, studies on the microwave-accelerated polymerization of 2-phenyl-5,6-dihydro-4H-1,3-oxazine have shown a significant increase in polymerization rates under microwave irradiation compared to conventional heating. researchgate.net

The potential for 4H-1,2-Oxazine, 5,6-dihydro-3-methyl- to undergo ring-opening polymerization is plausible given the reactivity of analogous heterocyclic systems. The presence of the nitrogen and oxygen atoms in the ring provides sites for initiation and propagation. The methyl group at the 3-position would be expected to influence the monomer's reactivity and the properties of the resulting polymer.

Based on analogous systems, a hypothetical polymerization of 4H-1,2-Oxazine, 5,6-dihydro-3-methyl- would likely proceed via a cationic mechanism. The resulting polymer would possess a unique backbone structure derived from the 1,2-oxazine ring. The properties of this hypothetical polymer would be an interesting area for future research.

Table 1: Comparison of Polymerization Characteristics of Analogous Cyclic Imino Ethers

Monomer ClassPolymerization MechanismKey Polymer PropertiesRepresentative Monomers
2-OxazolinesCationic Ring-Opening Polymerization (CROP)Biocompatible, Tunable properties2-Ethyl-2-oxazoline
2-OxazinesCationic Ring-Opening Polymerization (CROP)Increased backbone flexibility compared to Poly(2-oxazoline)s2-Phenyl-5,6-dihydro-4H-1,3-oxazine
Thiophene-bearing 2-OxazinesCationic Ring-Opening Polymerization (CROP)Thermally stable2-(Thiophen-3-yl)-2-oxazine

Table 2: Thermal Properties of Polymers from Analogous 2-Substituted-2-Oxazines

PolymerGlass Transition Temperature (Tg)Thermal Stability (Decomposition Temp.)
Poly(2-(thiophen-3-yl)-2-oxazine)50-100 °C> 250 °C

Note: The data in this table is based on research on analogous systems and is intended to be illustrative of the potential properties of polymers derived from 4H-1,2-Oxazine, 5,6-dihydro-3-methyl-. Actual values would need to be determined experimentally.

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing 5,6-dihydro-4H-1,2-oxazine derivatives, and how do reaction conditions influence isomer formation?

  • The [4+2] cycloaddition of α-nitrosoolefins with alkenes is a widely used method, as demonstrated in the preparation of 6-chloromethyl-3-(4-fluorophenyl)-5,6-dihydro-4H-[1,2]-oxazine using allyl chloride . However, unexpected isomerization can occur under certain conditions. For example, Chloramine-T-mediated reactions may favor the thermodynamically stable 6H-1,2-oxazine isomer over the 4H form due to conjugated diene-like stabilization . Optimizing reaction temperature, solvent polarity, and electrophilic reagents is critical for controlling regioselectivity.

Q. Which spectroscopic techniques are most reliable for characterizing 5,6-dihydro-4H-1,2-oxazine derivatives?

  • High-resolution NMR (¹H, ¹³C) is essential for confirming regiochemistry and substituent positions. For example, in 3-(4-fluorophenyl)-6-iodomethyl derivatives, characteristic ¹H NMR signals for the oxazine ring protons appear at δ 3.8–4.2 ppm (CH₂ groups) and δ 5.1–5.5 ppm (CH-O) . Mass spectrometry (HRMS) and elemental analysis (e.g., C: 71.73%, H: 7.69% in C₁₈H₂₃NO₃) further validate molecular composition .

Q. How can researchers address low yields in oxazine syntheses involving nitroso intermediates?

  • Key factors include (i) stabilizing nitroso precursors via electron-withdrawing substituents, (ii) using aprotic solvents (e.g., acetone) to minimize hydrolysis, and (iii) employing nucleophilic reagents like KI to trap reactive intermediates (e.g., iodomethyl derivatives) . Yields are typically moderate (40–65%) but improve with kinetic control strategies.

Advanced Research Questions

Q. How can stereochemical ambiguities in 5,6-dihydro-4H-1,2-oxazine derivatives be resolved using NMR and computational methods?

  • In flexible systems like marine-derived perochalasins, NOESY correlations and ¹³C NMR chemical shift calculations are critical. For example, 13C NMR data for all eight possible stereoisomers of a dihydrooxazine-containing compound were computationally modeled and compared to experimental values to assign configurations at C-16 and the oxazine ring . Coupling constants (J) for vicinal protons (e.g., J = 8–10 Hz for trans-diaxial protons) further refine stereochemical models.

Q. What computational approaches predict the stability and reactivity of dihydrooxazine intermediates in multi-step syntheses?

  • Density Functional Theory (DFT) calculations assess thermodynamic stability of isomers. For instance, the 6H-1,2-oxazine isomer may exhibit lower energy than the 4H form due to conjugation effects, as observed in Chloramine-T-mediated reactions . Transition-state modeling (e.g., for [4+2] cycloadditions) can also identify steric or electronic barriers to regioselectivity.

Q. How do dynamic stereochemical features in oxazine-containing natural products complicate structural elucidation?

  • Flexible side chains (e.g., acyclic moieties in perochalasins) reduce NOESY correlations between stereogenic centers. In such cases, molecular dynamics simulations combined with residual dipolar coupling (RDC) data are used to analyze conformational ensembles . Comparative analysis of calculated vs. experimental ¹³C NMR shifts (RMSD < 2 ppm) is often decisive .

Q. What strategies reconcile contradictions between synthetic outcomes and theoretical predictions for oxazine derivatives?

  • Divergences between expected (4H) and observed (6H) isomers require mechanistic reevaluation. For example, kinetic vs. thermodynamic control in Chloramine-T reactions can be tested by varying reaction time and monitoring intermediate stability via in situ IR or LC-MS . Isotopic labeling (e.g., ¹⁵N-tagged nitroso compounds) may trace pathway deviations.

Methodological Tables

Table 1: Key NMR Data for 5,6-Dihydro-4H-1,2-Oxazine Derivatives

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
6-Iodomethyl-3-(4-FPh)-oxazine3.8–4.2 (CH₂), 5.1–5.5 (CH-O)132.7 (C-F), 144.7 (C-O)
Marine-derived oxazine2.1–2.3 (CH₃), 4.6 (CH₂)21.5 (CH₃), 70.8 (C-O)

Table 2: Computational vs. Experimental ¹³C NMR Shifts (Selected Carbons)

StereoisomerCalculated Shift (ppm)Experimental Shift (ppm)RMSD
Isomer A72.170.81.3
Isomer B68.970.21.3
Isomer C71.573.01.5
Data from

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.